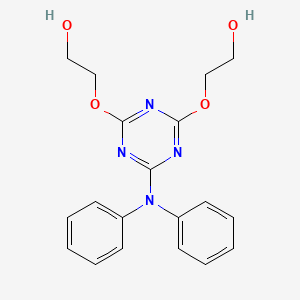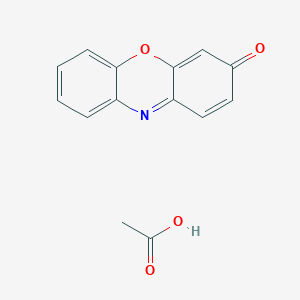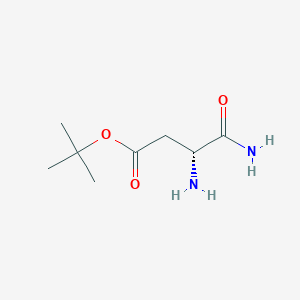
(R)-tert-Butyl3,4-diamino-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl3,4-diamino-4-oxobutanoate is an organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, two amino groups, and a ketone functional group. Its stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl3,4-diamino-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with tert-butyl acetoacetate.
Amination: The tert-butyl acetoacetate undergoes amination to introduce the amino groups. This step often requires the use of ammonia or amines under controlled conditions.
Oxidation: The intermediate product is then subjected to oxidation to form the ketone group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl3,4-diamino-4-oxobutanoate may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl3,4-diamino-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
®-tert-Butyl3,4-diamino-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl3,4-diamino-4-oxobutanoate involves its interaction with specific molecular targets. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ketone group may also participate in nucleophilic addition reactions, altering the function of target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl3,4-diamino-4-oxobutanoate: Lacks the ® configuration, resulting in different stereochemistry and potentially different biological activity.
tert-Butyl3,4-diamino-4-hydroxybutanoate: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
tert-Butyl3,4-diamino-4-oxopentanoate:
Uniqueness
®-tert-Butyl3,4-diamino-4-oxobutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Propriétés
Formule moléculaire |
C8H16N2O3 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
tert-butyl (3R)-3,4-diamino-4-oxobutanoate |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-6(11)4-5(9)7(10)12/h5H,4,9H2,1-3H3,(H2,10,12)/t5-/m1/s1 |
Clé InChI |
HSLAXUQCLAYCPA-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@H](C(=O)N)N |
SMILES canonique |
CC(C)(C)OC(=O)CC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



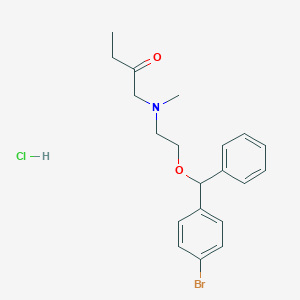

![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
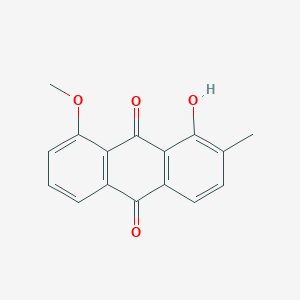
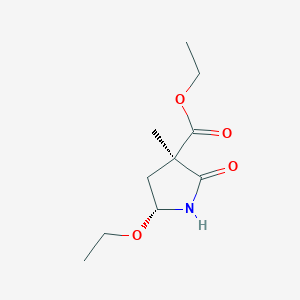
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
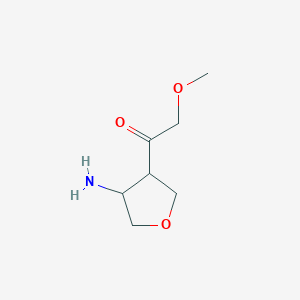
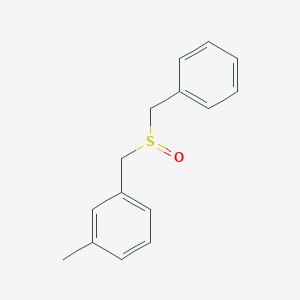
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
